2-(5-Chlorothiophen-2-yl)acetaldehyde

Description

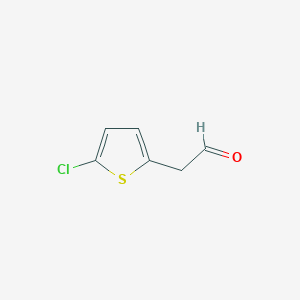

2-(5-Chlorothiophen-2-yl)acetaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted with a chlorine atom at the 5-position and an acetaldehyde group (-CH₂CHO) at the 2-position.

Propriétés

Formule moléculaire |

C6H5ClOS |

|---|---|

Poids moléculaire |

160.62 g/mol |

Nom IUPAC |

2-(5-chlorothiophen-2-yl)acetaldehyde |

InChI |

InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2 |

Clé InChI |

FGRVARMQFNVHIS-UHFFFAOYSA-N |

SMILES canonique |

C1=C(SC(=C1)Cl)CC=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the use of 5-chlorothiophene-2-carboxaldehyde as a starting material, which undergoes reduction to yield the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: 2-(5-Chlorothiophen-2-yl)acetic acid.

Reduction: 2-(5-Chlorothiophen-2-yl)ethanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(5-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of thiophene derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)acetaldehyde is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved would depend on the specific derivatives and their interactions with biological systems.

Comparaison Avec Des Composés Similaires

Aldehyde vs. Ketone Derivatives

- 2-Chloro-5-thiophenecarboxaldehyde (CAS 34730-20-6, similarity score: 0.82): Molecular formula: C₅H₃ClOS (146.52 g/mol). Features a formyl (-CHO) group directly attached to the thiophene ring.

- 1-(4-Chlorothiophen-2-yl)ethanone (CAS 42518-98-9, similarity score: 0.73): Molecular formula: C₆H₅ClOS (160.62 g/mol). Substitution of the aldehyde with a ketone (-COCH₃) group reduces electrophilicity, making it less reactive toward nucleophilic additions compared to aldehydes .

Carboxylic Acid Derivatives

- 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid (CAS unlisted):

Structural Isomerism and Substituent Effects

- 2-Chloro-2-phenylacetaldehyde (CAS unlisted):

- Molecular formula: C₈H₇ClO (154.59 g/mol).

- Despite its phenyl (vs. thiophene) backbone, this compound illustrates how substituent positioning affects properties. Its lower boiling point and shorter GC retention time compared to isomers (e.g., 2-(3-chlorophenyl)acetaldehyde) highlight the role of molecular geometry in volatility and chromatographic behavior .

Analytical Data and Stability

- GC Retention Behavior :

- In , isomers like 2-(2-chlorophenyl)acetaldehyde and 2-(3-chlorophenyl)acetaldehyde exhibit distinct retention times due to chlorine positioning. Extrapolating this to thiophene derivatives, the 5-chloro substitution in the target compound likely increases polarity compared to 4-chloro analogs, leading to longer GC retention times .

- Artifact Formation :

- Acetaldehyde derivatives, including the target compound, may form artifacts during GC analysis (e.g., oxidation or decomposition in Teflon tubing under ozone exposure). This necessitates careful handling to avoid analytical inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.